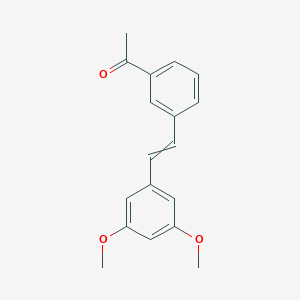![molecular formula C12H16BrFO2S B14092699 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene](/img/structure/B14092699.png)
2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene is an organic compound with the molecular formula C10H12BrFO2S. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a thioether group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2,2-diethoxyethanethiol.
Thioether Formation: The thioether group is introduced by reacting 2,2-diethoxyethanethiol with the brominated intermediate under suitable conditions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the compound can also participate in reduction reactions.
Coupling Reactions: It can be used in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-fluorobenzene depends on its specific application. In chemical reactions, the bromine atom and thioether group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,1-diethoxyethane: Similar in structure but lacks the fluorine atom and thioether group.
4-Bromo-1-fluorobenzene: Contains bromine and fluorine atoms but lacks the thioether group.
2-Bromo-1,1-dimethoxyethane: Similar in structure but has methoxy groups instead of ethoxy groups.
Propiedades
Fórmula molecular |
C12H16BrFO2S |
|---|---|
Peso molecular |
323.22 g/mol |
Nombre IUPAC |
2-bromo-1-(2,2-diethoxyethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO2S/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3 |
Clave InChI |
PNTLMKXUZUKSDD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CSC1=C(C=C(C=C1)F)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092618.png)
![5-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14092622.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092631.png)
![ethyl 4-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate](/img/structure/B14092636.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14092639.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14092647.png)
![7-Chloro-6-methyl-1-(4-methylphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092648.png)
![1-(3-Methoxyphenyl)-2-(3-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092655.png)
![7-Fluoro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092669.png)
![6-hydroxy-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14092676.png)
![7-Chloro-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092686.png)
![Ethyl 3-chloro-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14092696.png)

